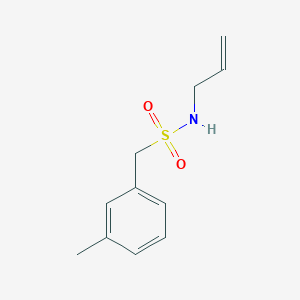
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide
Descripción general
Descripción
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide typically involves the following steps:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with ethylene diamine under controlled conditions.
Introduction of the pyrimidinyl group: This step involves the reaction of the piperazine derivative with a pyrimidine derivative, often using a coupling reagent such as EDCI or DCC.
Attachment of the carbothioamide group: This is usually done by reacting the intermediate with a thiocarbonyl reagent like thiophosgene or carbon disulfide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation, nitration, and sulfonation are typical substitution reactions that this compound might undergo.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while reduction could produce a corresponding amine.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe or inhibitor.
Medicine: Investigated for its therapeutic potential in treating diseases like cancer or neurological disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism by which N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide exerts its effects involves interaction with specific molecular targets. These might include enzymes, receptors, or ion channels. The compound could modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-chloro-2,5-dimethoxyphenyl)-4-(pyrimidin-2-yl)piperazine-1-carbothioamide: can be compared with other piperazine derivatives like:
Uniqueness
The unique combination of the chloro, dimethoxy, and pyrimidinyl groups in this compound may confer distinct biological activities and chemical properties compared to other similar compounds.
Propiedades
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-pyrimidin-2-ylpiperazine-1-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O2S/c1-24-14-11-13(15(25-2)10-12(14)18)21-17(26)23-8-6-22(7-9-23)16-19-4-3-5-20-16/h3-5,10-11H,6-9H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSMNTDUIWJGPEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=S)N2CCN(CC2)C3=NC=CC=N3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl (2E)-2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4783887.png)
![N-[4-(1H-benzimidazol-1-yl)-4-oxobutyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4783911.png)
![methyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4783926.png)
![N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B4783931.png)
![[3-(2-Fluorophenyl)-4,5-dihydro-1,2-oxazol-5-yl][4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B4783933.png)
![1-Methoxy-3-[4-(2-nitrophenyl)piperazin-1-yl]propan-2-ol;hydrochloride](/img/structure/B4783944.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4783952.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-[({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4783964.png)
![11-(3-methoxyphenyl)-8-methyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one](/img/structure/B4783978.png)
![4-{3-[(4-butylphenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B4783979.png)

![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B4783989.png)
![2-{4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4783996.png)
